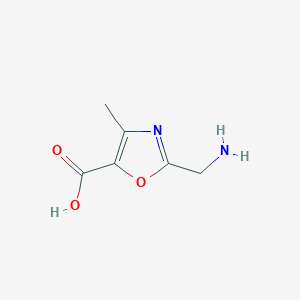

2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aminomethyl groups are monovalent functional groups with the formula −CH2−NH2. They can be described as a methyl group substituted by an amino group .

Molecular Structure Analysis

The molecular structure of aminomethyl compounds can vary greatly depending on the specific compound. For example, a cobalt (III) complex of aminomethyl is known in the form [Co (bipyridine) 2 (CH 2 NH 2)] (ClO4) 2 .Physical And Chemical Properties Analysis

Amino acids, which are similar to aminomethyl compounds, have high melting points due to their ionic properties. Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .Scientific Research Applications

Synthesis and Transformations

Synthesis of Functional Derivatives : Methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, a category similar to 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid, have been used to synthesize functional derivatives, indicating potential applications in introducing various chemical groups to oxazole compounds for diverse functionalities (Prokopenko et al., 2010).

Investigations of Conformational Properties : Studies involving derivatives of 2-aminomethyl-1,3-oxazole-4-carboxylic acid have been focused on understanding their conformational properties, which is crucial for designing molecules with specific shapes and functionalities (Kaiser et al., 2000).

Applications in Synthesis

Synthesis of Macrolides : Oxazoles, including those related to 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid, have been employed as intermediates in the synthesis of macrolides, a class of natural products with significant biological activities (Wasserman et al., 1981).

Preparation of Biologically Active Compounds : Research has focused on synthesizing oxazole derivatives with inhibitory activity on blood platelet aggregation, suggesting potential therapeutic applications (Ozaki et al., 1983).

Peptide Mimetics and Heterocyclic Chemistry

Peptidomimetics Synthesis : The chemical structure of 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is conducive to the synthesis of di- and tripeptide mimetics, which are important in the development of bioactive compounds and drug discovery (Ferrini et al., 2015).

Heterocyclic Compound Synthesis : Oxazole derivatives, including those similar to 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid, have been synthesized for applications in heterocyclic chemistry, an area essential for pharmaceutical and agrochemical industries (Prokopenko et al., 2010).

Mechanism of Action

Target of Action

Compounds with aminomethyl groups often feature tertiary amines . These groups are known to interact with various biological targets, including bacterial membranes .

Mode of Action

For instance, cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Amino acids, which this compound structurally resembles, are known to regulate key metabolic pathways necessary for maintenance, growth, reproduction, and immunity . Therefore, it’s plausible that this compound could influence similar pathways.

Pharmacokinetics

For instance, the presence of an aminomethyl group could potentially influence the compound’s absorption and distribution within the body .

Result of Action

Compounds with similar structures, such as cationic polymers, have been shown to possess several advantages including a low propensity for emergence of resistance and rapid bactericidal effect . This suggests that the compound might have similar effects.

Safety and Hazards

properties

IUPAC Name |

2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-5(6(9)10)11-4(2-7)8-3/h2,7H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNKZFDDZUSDMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

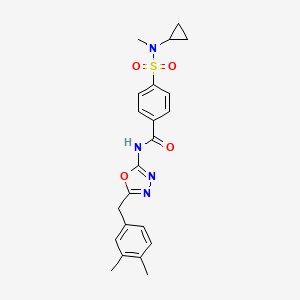

![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377734.png)

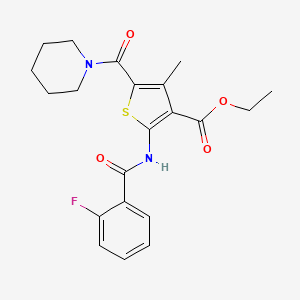

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2377739.png)

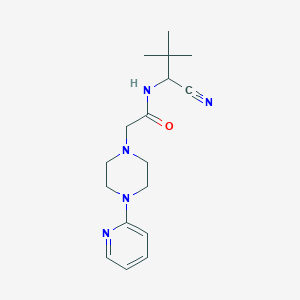

![N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2377750.png)

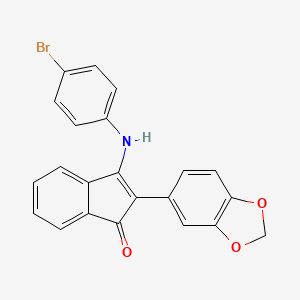

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2377755.png)